![molecular formula C10H14N2 B1472384 1-Cyclopropyl-1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin CAS No. 1326240-64-5](/img/structure/B1472384.png)
1-Cyclopropyl-1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin
Übersicht
Beschreibung
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
Die Verbindung wurde in der Proteomics-Forschung verwendet . Proteomics ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Dieses Gebiet ist entscheidend für das Verständnis vieler biologischer Prozesse.
Antibakterielle Aktivität
Pyrrolopyrazin-Derivate, zu denen die gegebene Verbindung gehört, haben antimikrobielle Aktivität gezeigt . Sie können das Wachstum von Mikroorganismen hemmen oder diese zerstören, wodurch sie möglicherweise zur Behandlung von Infektionskrankheiten nützlich sind.
Entzündungshemmende Aktivität
Diese Derivate haben auch entzündungshemmende Aktivität gezeigt . Sie könnten verwendet werden, um Entzündungen im Körper zu reduzieren, was ein Schlüsselfaktor für viele Gesundheitszustände ist, darunter Arthritis und Asthma.
Antivirale Aktivität
Die Verbindung hat sich als potenzielles antivirales Mittel erwiesen . Dies bedeutet, dass es zur Behandlung von Virusinfektionen wie Influenza oder HIV eingesetzt werden könnte.
Antifungal Aktivität
Pyrrolopyrazin-Derivate haben antifungale Aktivität gezeigt . Sie könnten verwendet werden, um Pilzinfektionen zu behandeln, die in verschiedenen Körperteilen auftreten können.
Antioxidative Aktivität
Diese Verbindungen haben antioxidative Aktivität gezeigt . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können, instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Antitumoraktivität
Die Verbindung hat eine potenzielle Antitumoraktivität . Dies deutet darauf hin, dass es in der Krebsbehandlung eingesetzt werden könnte, insbesondere bei der Hemmung des Tumorwachstums.
Kinase-inhibitorische Aktivität
Es wurde festgestellt, dass Pyrrolopyrazin-Derivate Kinasen hemmen . Kinasen sind Enzyme, die andere Proteine modifizieren, indem sie ihnen chemisch Phosphatgruppen hinzufügen (Phosphorylierung). Die Hemmung bestimmter Kinasen ist eine therapeutische Strategie bei der Behandlung von Krebs.
Wirkmechanismus
Target of Action
Compounds with the pyrrolopyrazine scaffold have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Given the broad range of biological activities associated with this compound, it is likely that multiple pathways are affected. These could potentially include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
The molecular and cellular effects of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine’s action are likely diverse, given its wide range of biological activities . These effects could potentially include the inhibition of microbial growth, reduction of inflammation, inhibition of viral replication, inhibition of fungal growth, reduction of oxidation, inhibition of tumor growth, and inhibition of kinase activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine These factors could include the pH of the environment, the presence of other compounds, temperature, and more
Biochemische Analyse
Biochemical Properties
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can bind to certain proteins, altering their conformation and activity, which can influence various cellular processes .
Cellular Effects
The effects of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. This compound also affects the expression of genes related to cell cycle regulation, thereby impacting cell division and growth .
Molecular Mechanism
At the molecular level, 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. Additionally, it acts as an inhibitor for certain enzymes, such as kinases, which play a pivotal role in signal transduction pathways. By inhibiting these enzymes, 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can alter cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can lead to adaptive changes in cellular function, such as increased expression of stress response genes .
Dosage Effects in Animal Models
The effects of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can even promote beneficial cellular responses. At high doses, it can induce toxic effects, such as liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses .
Metabolic Pathways
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular components .
Transport and Distribution
Within cells and tissues, 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, while binding proteins help in its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is critical for its function. It is often found in the nucleus and mitochondria, where it can exert its effects on gene expression and energy metabolism. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments. The localization of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can significantly impact its biochemical activity and overall cellular effects .
Eigenschaften
IUPAC Name |
1-cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-9-10(8-3-4-8)11-5-7-12(9)6-1/h1-2,6,8,10-11H,3-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKDKVNBUYMSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C3=CC=CN3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


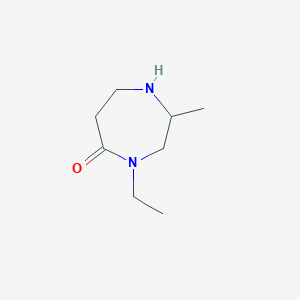
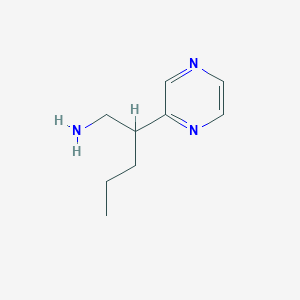

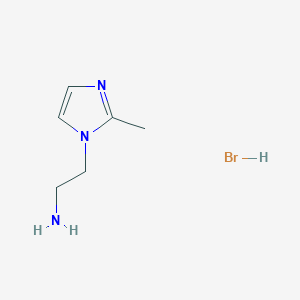
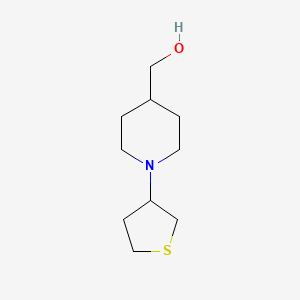
![3-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1472309.png)

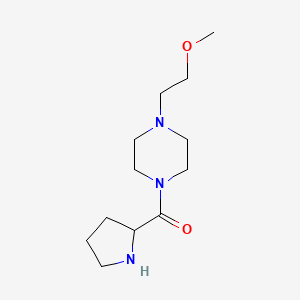
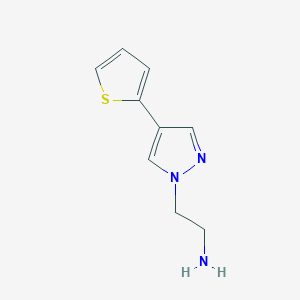
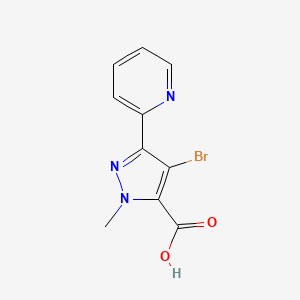
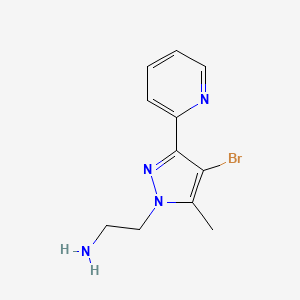

![2-(Methylamino)-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472322.png)

